Bienvenue dans la boutique en ligne BenchChem!

C4-ceramide

Sphingolipid Metabolism Cell-Permeable Ceramide Analogs Sphingomyelin Synthesis

Choose C4-ceramide for its uniquely validated, chain-length-dependent bioactivity. This compound rescues ΔF508-CFTR trafficking via PDK1/SGK1, extending protein half-life to ~10h in primary CF cells—an activity not replicated by C2-, C6-, C8-, or C16-analogs. It delivers a moderate, characterized cytotoxic profile (IC50 15.9–19.9 μM) ideal for combination studies, and serves as a preferred substrate for sphingomyelin synthase assays. Avoid false-negative metabolic results caused by inferior substrates like C2-ceramide. Secure the only analog with peer-reviewed validation for these specific pathways.

Molecular Formula C22H43NO3
Molecular Weight 369.6 g/mol
Cat. No. B15286528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC4-ceramide
Molecular FormulaC22H43NO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
InChIInChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)
InChIKeyUCBLGIBMIAFISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C4-Ceramide Procurement: Technical Specifications and Baseline Characterization for Scientific Selection


C4-ceramide (N-butyroyl-D-erythro-sphingosine; CAS 74713-58-9; molecular formula C22H43NO3; molecular weight 369.58) [1] is a synthetic short-chain ceramide analog featuring a four-carbon N-acyl chain (butanoyl group) conjugated to an 18-carbon sphingoid base containing a trans 4,5-double bond (d18:1/4:0) . As a cell-permeable analog of naturally occurring ceramides [2], this compound serves as a bioactive sphingolipid research tool for investigating ceramide-mediated signaling cascades in apoptosis, differentiation, and membrane trafficking pathways [3].

C4-Ceramide: Why Substituting with C2, C6, C8, or C16 Ceramides Invalidates Experimental Reproducibility


Short-chain ceramide analogs exhibit pronounced acyl chain length-dependent differences in membrane partitioning behavior, metabolic processing, and downstream effector activation that preclude interchangeable use. C2-ceramide fails to perturb phospholipid bilayer structure or modulate phospholipase A2 activity entirely [1], while C6- and C8-ceramides increase acyl chain ordering and inhibit PL-A2 [1]; C16-ceramide induces lateral phase separation into gel and liquid crystalline domains with distinct enzymatic consequences [2]. In cellular metabolism, D-erythro ceramides follow a substrate preference hierarchy for sphingomyelin synthesis where C4- and C6-analogs are preferred over C2-analogs [3]. Critically, short-chain ceramides exhibit biological effects not exhibited by natural ceramide, indicating that these cell-permeable analogs do not completely mimic the natural product [2]. Selection of the appropriate chain-length analog is therefore determined by the specific membrane perturbation profile, metabolic pathway, and effector system under investigation.

C4-Ceramide Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data Against Closest Analogs


C4-Ceramide vs. C2-Ceramide: Differential Metabolic Processing in CHO Cells Drives Experimental Outcome Divergence

C4-ceramide demonstrates a clear substrate preference over C2-ceramide in sphingomyelin synthesis pathways. In CHO cell membrane assays, D-erythro C4-ceramide and C6-ceramide are preferentially utilized over the C2-analog for conversion to short-chain sphingomyelin [1]. This metabolic preference is not trivial; it correlates with differential kinetic constants for sphingomyelin synthase activity and manifests as distinct metabolic fates that directly impact experimental interpretation when analogs are substituted without validation [1].

Sphingolipid Metabolism Cell-Permeable Ceramide Analogs Sphingomyelin Synthesis

C4-Ceramide vs. C6-Ceramide: Divergent Membrane Perturbation Profiles Predict Distinct Downstream Effector Modulation

Chain-length-dependent membrane perturbation distinguishes C4-ceramide from both shorter and longer analogs. 2H-NMR and enzymatic assay data demonstrate that C2-ceramide does not significantly affect DPPC bilayer structure or alter PL-A2 activity; C6- and C8-ceramides increase DPPC acyl chain ordering and inhibit PL-A2 activity, while C16-ceramide induces lateral phase separation into gel and liquid crystalline domains and activates PL-A2 [1]. C4-ceramide, with its intermediate 4-carbon acyl chain, occupies a distinct physicochemical space between the inactive C2 analog and the membrane-ordering C6/C8 analogs. In PKC activity assays, short-chain ceramide analogs (C2, C6, C8) produce only slight activation of PKC, while natural ceramide and C16-ceramide have no effect [2].

Membrane Biophysics Phospholipase A2 Regulation Lipid Bilayer Structure

C4-Ceramide in Drug-Resistant Breast Cancer: Quantified Cytotoxicity and Structural Determinants of Activity

C4-ceramide exhibits quantifiable cytotoxic activity against drug-resistant breast cancer cell lines with IC50 values of 15.9 μM in SK-BR-3 cells and 19.9 μM in MCF-7/Adr (doxorubicin-resistant) cells [1]. The pyridine-C4-ceramide derivative showed EC50 values ranging from 12.8 to 16.7 μM across multiple cell types, demonstrating non-selective cytotoxicity [2]. For contextualization within the ceramide analog class, C6-ceramide demonstrates IC50 values in the 3-14 μM range in MDA435/LCC6 human breast cancer and J774 mouse macrophage cell lines, representing the most potent short-chain analog, while C16-ceramide exhibits IC50 values exceeding 100 μM, representing the least potent [3]. C4-ceramide occupies an intermediate potency position within this continuum.

Cancer Chemotherapy Drug Resistance Breast Cancer Ceramide Analogs

C4-Ceramide CFTR Rescue Activity: Unique Trafficking Correction Distinguished from Other Ceramide Analogs

C4-ceramide demonstrates a specific and quantitatively characterized activity in rescuing ΔF508-CFTR trafficking that is not documented for other short-chain ceramide analogs. Treatment with C4-ceramide activates the PDK1/SGK1 signaling pathway, resulting in significantly increased maturation and stability of ΔF508-CFTR protein with a half-life of approximately 10 hours (t½ ~10 h), enhanced cAMP-activated chloride secretion, and suppressed hypersecretion of interleukin-8 (IL-8) in primary epithelial cells isolated from cystic fibrosis patients [1]. This trafficking correction activity is achieved through a non-toxic small-molecule mechanism and has been validated in both cultured CF cells and primary epithelial cell explants from CF patients [2].

Cystic Fibrosis CFTR Trafficking PDK1/SGK1 Signaling Protein Maturation

C4-Ceramide IL-4 Production Inhibition: Functional Immune Modulation Data in T Cell Assays

C4-ceramide produces a quantifiable 16% inhibition of IL-4 production in EL4 T cells stimulated with phorbol 12-myristate 13-acetate (PMA) when used at a concentration of 10 μM [1]. This activity was identified through a ceramide library screening approach that systematically evaluated structurally diverse ceramide analogs for immunomodulatory activity [1]. While C4-ceramide demonstrates measurable activity, other library members exhibited varying degrees of inhibition, establishing C4-ceramide as a reference compound for moderate immunomodulatory activity in T cell cytokine production assays.

Immunomodulation Interleukin-4 T Cell Signaling Ceramide Library Screening

C4-Ceramide Structural Determinants: Chain Length Governs Cellular Permeability and Biophysical Behavior

The 4-carbon butanoyl acyl group of C4-ceramide confers high solubility, rapid diffusion, and low packing density compared to natural long-chain ceramides, while retaining sufficient hydrophobicity for membrane insertion and intracellular signaling . This structural simplicity makes C4-ceramide ideal for mechanistic studies of ceramide metabolism, enzyme specificity, and lipid-protein interactions where natural long-chain ceramides exhibit poor aqueous solubility and limited cellular uptake . The chain length directly determines the compound's ability to penetrate cell membranes, with biological activity of ceramides depending on both the sphingoid base structure and the N-acyl chain length [1]. Most studies of ceramide biological activity have been performed with short acyl chain (C2, C6, and C8) synthetic analogs precisely because they easily penetrate the cell membrane [1].

Lipid Biophysics Membrane Permeability Ceramide Structure-Activity Relationship

C4-Ceramide Optimal Application Scenarios: Evidence-Based Procurement Guidance for Specific Research Use Cases


Cystic Fibrosis ΔF508-CFTR Trafficking Rescue and PDK1/SGK1 Pathway Activation Studies

C4-ceramide is the uniquely validated short-chain ceramide analog for rescuing ΔF508-CFTR trafficking defects through PDK1/SGK1 pathway activation. With documented ΔF508-CFTR protein half-life extension to approximately 10 hours, enhanced cAMP-activated chloride secretion, and suppressed IL-8 hypersecretion in CF patient-derived primary epithelial cells, C4-ceramide provides a characterized non-toxic small-molecule tool for CFTR correction studies [1]. Procurement of C2-, C6-, C8-, or C16-ceramide for this application lacks experimental precedent and would require de novo validation of trafficking rescue activity. This application is supported by peer-reviewed mechanistic validation in both cultured CF cells and primary patient explants [1].

Sphingomyelin Metabolic Flux and Sphingomyelin Synthase Substrate Preference Assays

C4-ceramide is a preferred substrate for short-chain sphingomyelin synthesis compared to C2-ceramide, as established by direct comparative metabolic studies in CHO cell systems [1]. The substrate preference hierarchy (D-erythro-ceramides > L-threo-ceramides > dihydroceramides) combined with the preference for C4- and C6-analogs over the C2-analog [1] makes C4-ceramide the appropriate choice for experiments quantifying sphingomyelin synthase activity or tracking metabolic conversion of exogenous ceramide. Procurement of C2-ceramide would result in substantially lower substrate utilization that may mask pathway activity or produce false-negative results in metabolic flux assays [1].

Drug-Resistant Breast Cancer Cytotoxicity Screening with Moderate-Potency Ceramide Analog

C4-ceramide provides a well-characterized moderate-potency option for breast cancer cytotoxicity studies, with documented IC50 values of 15.9 μM in SK-BR-3 cells and 19.9 μM in doxorubicin-resistant MCF-7/Adr cells [1]. This intermediate potency within the short-chain ceramide continuum—more potent than C16-ceramide (IC50 > 100 μM) but less potent than C6-ceramide (IC50 3-14 μM) —makes C4-ceramide suitable for mechanistic studies requiring observable but not maximal cell death, or for combination treatment protocols where excessive cytotoxicity from more potent analogs would confound analysis of synergistic effects. The documented activity in drug-resistant lines supports applications investigating ceramide-based strategies for overcoming chemoresistance [1].

T Cell IL-4 Production Modulation and Ceramide-Mediated Immunomodulation Studies

C4-ceramide serves as a benchmark positive control for moderate IL-4 production inhibition in T cell immunomodulation assays, with a quantified 16% inhibition at 10 μM in PMA-stimulated EL4 T cells [1]. This characterized activity profile, established through systematic ceramide library screening [1], supports the use of C4-ceramide as a reference compound for calibrating immunomodulatory responses in T cell cytokine assays and for comparative studies evaluating novel ceramide derivatives or alternative immunomodulatory agents. The reproducible quantification enables statistical power calculations and effect size estimation for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for C4-ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.